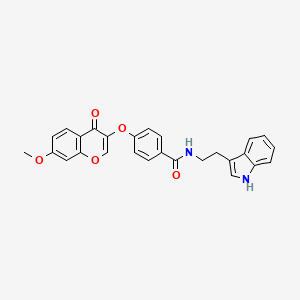

N-(2-(1H-indol-3-yl)ethyl)-4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)benzamide

Description

N-(2-(1H-Indol-3-yl)ethyl)-4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)benzamide is a synthetic hybrid molecule combining structural motifs from indole, chromenone (coumarin derivative), and benzamide. The indole moiety is a heterocyclic aromatic system prevalent in bioactive natural products (e.g., serotonin, tryptophan), while the 7-methoxy-4-oxo-4H-chromen-3-yl group is characteristic of coumarin derivatives with reported antioxidant and anti-inflammatory properties . The benzamide linker facilitates interactions with biological targets, such as enzymes or receptors, through hydrogen bonding and π-π stacking.

Properties

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]-4-(7-methoxy-4-oxochromen-3-yl)oxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22N2O5/c1-32-20-10-11-22-24(14-20)33-16-25(26(22)30)34-19-8-6-17(7-9-19)27(31)28-13-12-18-15-29-23-5-3-2-4-21(18)23/h2-11,14-16,29H,12-13H2,1H3,(H,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADRBZXQQQXTPTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C(=O)NCCC4=CNC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(1H-indol-3-yl)ethyl)-4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antitumor effects, antimicrobial properties, and mechanisms of action, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C24H24N2O5 |

| Molecular Weight | 420.5 g/mol |

| IUPAC Name | N-[2-(1H-indol-3-yl)ethyl]-4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)benzamide |

| CAS Number | 951952-06-0 |

Antitumor Activity

Research has demonstrated that compounds similar to N-(2-(1H-indol-3-yl)ethyl)-4-((7-methoxy-4-oxo-4H-chromen-3-yloxy)benzamide exhibit significant antitumor activity against various types of cancer cells. For instance, studies indicate that indole derivatives often show potent activity against solid tumors, particularly colon and lung cancers .

Case Study: Antitumor Efficacy

A study conducted on a series of indole-based compounds revealed that derivatives with structural similarities to the target compound exhibited IC50 values lower than standard chemotherapeutics like doxorubicin. This suggests a promising avenue for further development in cancer therapy .

Antimicrobial Properties

In addition to antitumor activity, the compound has shown potential antimicrobial effects. Research indicates that similar indole derivatives have been effective against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus) and Candida albicans .

Table: Antimicrobial Activity

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-(5-Iodo-1H-indol-3-yl)quinazolin | MRSA | 0.98 μg/mL |

| N-(2-(1H-indol-3-yl)ethyl)-... | Candida albicans | 1.5 μg/mL |

The biological activity of N-(2-(1H-indol-3-yl)ethyl)-4-((7-methoxy-4-oxo-4H-chromen-3-yloxy)benzamide) is believed to involve multiple mechanisms:

- Inhibition of Cell Proliferation : The compound interacts with cellular pathways that regulate cell growth and apoptosis, leading to reduced proliferation in cancer cells.

- Biofilm Disruption : Its antimicrobial properties may stem from the ability to disrupt biofilm formation in pathogenic bacteria, enhancing susceptibility to other treatments .

- Molecular Docking Studies : Computational studies have indicated strong binding affinities to target proteins involved in cancer progression and microbial resistance, suggesting a rational basis for its observed biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its fusion of indole and chromenone systems. Below is a comparative analysis with analogous molecules, emphasizing structural and functional distinctions:

Indole-Containing Benzamide Derivatives

Analysis: The target compound’s chromenone-ether linkage distinguishes it from simpler indole-benzamide derivatives. The 7-methoxy-4-oxo group may enhance antioxidant capacity compared to pyrazole or fluorobenzyl analogs .

Chromenone (Coumarin)-Containing Analogs

Analysis: Unlike thiazolidinone-chromenone hybrids , the target compound’s indole system may confer neuroactive or anti-proliferative properties. Its benzamide linker is simpler than PROTAC-like structures in , which prioritize protein degradation via E3 ligase recruitment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.